5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

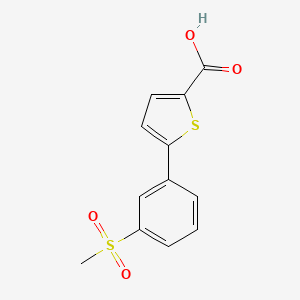

5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the thiophene ring via a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction, where the phenyl group is treated with methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 2-position of the thiophene ring undergoes typical acid-derived reactions:

Electrophilic Aromatic Substitution (EAS)

The thiophene ring’s reactivity in EAS is modulated by the electron-withdrawing carboxylic acid and methylsulfonyl groups:

-

Nitration :

-

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–50°C.

-

Product : 5-(3-(Methylsulfonyl)phenyl)-3-nitrothiophene-2-carboxylic acid.

-

Regioselectivity : Meta to the carboxylic acid due to its directing effects.

-

-

Halogenation :

Functionalization of the Methylsulfonyl Group

The methylsulfonyl moiety (-SO<sub>2</sub>CH<sub>3</sub>) is typically inert under mild conditions but participates in niche reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Strong bases (e.g., NaOH, 200°C) | Replacement of -SO<sub>2</sub>CH<sub>3</sub> with -OH or -SH. |

| Reduction | LiAlH<sub>4</sub> or catalytic hydrogenation | Not typically reactive; sulfones resist reduction. |

Coupling Reactions

Palladium-catalyzed cross-couplings enable modifications of the thiophene or phenyl rings:

-

Suzuki-Miyaura Coupling :

-

Carbonylation :

Decarboxylation and Ring Modification

Decarboxylation under thermal or acidic conditions generates reactive intermediates:

-

Thermal Decarboxylation :

-

Conditions : 200–300°C in dipolar aprotic solvents.

-

Product : 5-(3-(Methylsulfonyl)phenyl)thiophene, enabling further functionalization.

-

-

Thiophene Ring Opening :

-

Oxidative Cleavage : Ozone or KMnO<sub>4</sub> degrades the thiophene to dicarboxylic acids.

-

Biological Activity and Drug Design

While not a direct reaction, the compound’s structure suggests utility in medicinal chemistry:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiophene-based compounds, including 5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. In a study focusing on thiophene derivatives, compounds similar to this one demonstrated effective antibacterial activity against resistant strains of bacteria such as XDR Salmonella Typhi, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin .

Potential as Anticancer Agents

Thiophene derivatives have also been explored for their anticancer properties. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression. Studies have shown that modifications in the thiophene ring can enhance the compound's ability to inhibit cancer cell proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It was noted that similar thiophene derivatives could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

Organic Electronics

this compound and its derivatives are being studied for their applications in organic electronics, particularly in organic solar cells and field-effect transistors (OFETs). The thiophene moiety is known for its excellent charge transport properties, making it suitable for use in electronic devices .

Conductive Polymers

The compound's ability to form conductive polymers is another area of interest. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced electrical conductivity and stability, which are essential for various applications in sensors and flexible electronics .

Biological Research

Biological Activity Studies

The biological activities of this compound have been extensively documented. For instance, studies have highlighted its potential as an antidiabetic agent due to its ability to influence glucose metabolism and insulin sensitivity . Additionally, the compound has shown promise in neuroprotective studies, where it may help mitigate neurodegenerative processes .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how variations in the chemical structure of thiophene derivatives affect their biological activity. Research has indicated that modifications to the methylsulfonyl group or the carboxylic acid functionality can significantly impact the efficacy and selectivity of these compounds against various biological targets .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | XDR Salmonella Typhi |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.250 | Methicillin-resistant Staphylococcus aureus |

| Pentyl 5-bromothiophene-2-carboxylate | 6.250 | Escherichia coli |

Table 2: Biological Activities of Thiophene Derivatives

| Activity Type | Compound Name | Observed Effect |

|---|---|---|

| Anticancer | This compound | Inhibition of cell proliferation |

| Anti-inflammatory | Various thiophene derivatives | Reduced cytokine levels |

| Neuroprotective | Selected thiophene analogs | Protection against oxidative stress |

Mécanisme D'action

The mechanism of action of 5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

5-(3-(Methylsulfonyl)phenyl)thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

5-(3-(Methylsulfonyl)phenyl)thiophene-2-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the carboxylic acid group allows for further derivatization and functionalization.

Activité Biologique

5-(3-(Methylsulfonyl)phenyl)thiophene-2-carboxylic acid, with the CAS number 1242241-00-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H11O4S

- Molecular Weight : 253.28 g/mol

- IUPAC Name : 5-(3-methylsulfonylphenyl)thiophene-2-carboxylic acid

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines.

- Antitumor Effects : In vitro studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of the Bcl-2 family proteins.

- Antioxidant Properties : It may also exhibit antioxidant activity by scavenging free radicals and enhancing the body's endogenous antioxidant defenses.

In Vitro Studies

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent induction of apoptosis through mitochondrial pathways .

In Vivo Studies

In vivo experiments conducted on murine models indicated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent against solid tumors .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | 15 | Apoptosis induction |

| Compound B | Anti-inflammatory | 20 | Cytokine inhibition |

| This compound | Antitumor, Anti-inflammatory | 10 - 30 | Cell cycle arrest, Apoptosis |

Propriétés

IUPAC Name |

5-(3-methylsulfonylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S2/c1-18(15,16)9-4-2-3-8(7-9)10-5-6-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCFZBIAVNWCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203752 | |

| Record name | 5-[3-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242241-00-4 | |

| Record name | 5-[3-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242241-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.